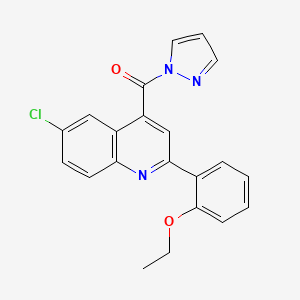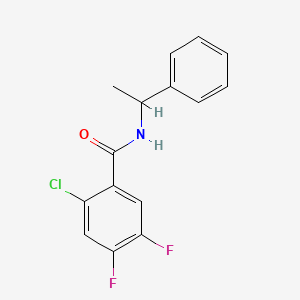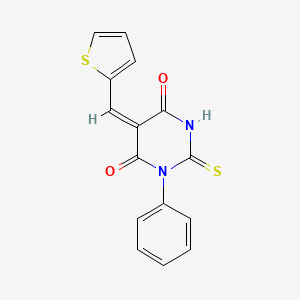![molecular formula C14H21NO2 B4793265 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4793265.png)
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine
Overview
Description
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine, also known as MPJP, is a chemical compound that belongs to the family of pyrrolidines. It is a potential drug candidate that has gained significant attention in recent years due to its potential applications in scientific research. MPJP is a synthetic compound that is not found in nature and is produced through a specific synthesis method.
Mechanism of Action
The mechanism of action of 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine binds to the sigma-1 receptor and modulates its activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been found to modulate calcium signaling, leading to an increase in intracellular calcium levels. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has also been found to regulate the activity of various ion channels and transporters, leading to changes in cellular excitability and neurotransmitter release. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has been shown to have neuroprotective effects and can protect against various neurotoxic insults.
Advantages and Limitations for Lab Experiments
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities and is readily available. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's role in various diseases. However, there are also limitations to using 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine in lab experiments. Its mechanism of action is not fully understood, and its effects on other molecular targets are not well characterized.
Future Directions
There are several future directions for research on 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine. One direction is to further investigate its mechanism of action and its effects on other molecular targets. Another direction is to study its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine can also be used as a tool to study the sigma-1 receptor and its role in various physiological and pathological processes. Overall, 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has significant potential as a drug candidate and a tool for scientific research.
Scientific Research Applications
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has been found to have potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a molecular target that is involved in various physiological and pathological processes. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine can be used as a tool to study the sigma-1 receptor and its role in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-4-7-14(12-13)17-11-5-10-15-8-2-3-9-15/h4,6-7,12H,2-3,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOCWLNKSKDYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-5-methyl-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4793189.png)
![N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4793197.png)
![6-benzyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4793205.png)

![diisopropyl 5-[({[2-(methoxycarbonyl)phenyl]amino}carbonyl)amino]isophthalate](/img/structure/B4793214.png)


![N-(sec-butyl)-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4793248.png)
![3-bromo-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4793253.png)
![3-[4-(benzyloxy)phenyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4793272.png)

![4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4793274.png)

![methyl 1-[3-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4793280.png)